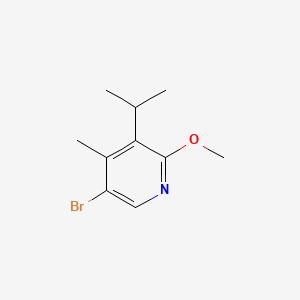
5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 3rd position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-isopropyl-2-methoxy-4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-isopropyl-2-methoxy-4-methylpyridine is coupled with a brominating agent in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of advanced materials such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like bromine and methoxy can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-4-methylpyridine: Lacks the isopropyl group, making it less sterically hindered.
3-Isopropyl-2-methoxy-4-methylpyridine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-4-methoxy-2-methylpyridine: Lacks the isopropyl group, altering its physical and chemical properties.
Uniqueness
5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine is unique due to the combination of its substituents, which confer specific steric and electronic properties
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H14BrNO/c1-6(2)9-7(3)8(11)5-12-10(9)13-4/h5-6H,1-4H3 |
InChI Key |
PDPKXDNKAVUOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















